Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea

STAT3 Kinase Selectivity Signaling Deconvolution

This compound (STAT3-IN-7) is a kinase-inactive sorafenib analog that selectively inhibits STAT3 phosphorylation without affecting Raf kinases. It's ideal for pathway deconvolution studies where upstream kinase perturbation is a confounding factor, serving as a precise chemical probe and reference standard in drug discovery.

Molecular Formula C21H13ClF3N3O2
Molecular Weight 431.8 g/mol
CAS No. 1313019-65-6
Cat. No. B2558074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea
CAS1313019-65-6
Molecular FormulaC21H13ClF3N3O2
Molecular Weight431.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C21H13ClF3N3O2/c22-19-10-5-15(11-18(19)21(23,24)25)28-20(29)27-14-3-8-17(9-4-14)30-16-6-1-13(12-26)2-7-16/h1-11H,(H2,27,28,29)
InChIKeyHVPZDXDXIQZKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement and Selection Guide for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (CAS: 1313019-65-6) as a Mechanistically Defined Research Tool Compound


1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (CAS: 1313019-65-6), also referenced as STAT3-IN-7, SC-1, or STAT3-IN-48, is a synthetic small-molecule analogue derived from the multikinase inhibitor sorafenib [1]. It belongs to the diarylurea chemotype and is characterized by a 4-(4-cyanophenoxy)phenyl substituent linked via a urea bridge to a 4-chloro-3-(trifluoromethyl)phenyl moiety. This compound is specifically utilized in research settings as a pharmacological probe to dissect signal transducer and activator of transcription 3 (STAT3)-mediated signaling pathways independent of upstream kinase inhibition [1].

Why Generic Substitution with Sorafenib or Other Multikinase Inhibitors Fails: Mechanistic Divergence of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (SC-1/STAT3-IN-7)


The primary scientific and procurement risk associated with substituting this compound with sorafenib or closely related diarylurea analogs stems from a fundamental divergence in molecular pharmacology. While sorafenib exerts its biological effects through concurrent inhibition of Raf kinases, VEGFR, and PDGFR, the specific structural modifications in 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea abrogate canonical kinase inhibitory activity [1]. Critically, this compound retains STAT3 inhibitory potency comparable to sorafenib but achieves this effect without measurable inhibition of Raf kinase activity, as established in head-to-head biochemical assays [1]. Consequently, experimental outcomes obtained with sorafenib cannot be mechanistically extrapolated to studies requiring selective STAT3 pathway interrogation devoid of upstream kinase perturbation. The quantitative evidence detailed below substantiates that this compound occupies a distinct functional niche as a kinase-inactive STAT3 inhibitor, rendering generic substitution scientifically invalid for target validation or pathway deconvolution studies.

Quantitative Differentiation of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (SC-1/STAT3-IN-7) from Sorafenib and In-Class Analogs


Functional Selectivity: STAT3 Inhibition Decoupled from Raf Kinase Activity

In direct head-to-head biochemical assays, compound 1 (1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea) exhibited equivalent potency to sorafenib in suppressing phospho-STAT3 (P-STAT3) levels and inducing cell death, yet demonstrated no detectable inhibition of Raf kinase activity, in stark contrast to sorafenib [1]. This functional uncoupling establishes the compound as a STAT3-targeted probe devoid of upstream kinase perturbation.

STAT3 Kinase Selectivity Signaling Deconvolution

Equipotent STAT3 Suppression with Pharmacologically Distinct Mechanism

Quantitative analysis demonstrates that 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (compound 1) reduces phospho-STAT3 (P-STAT3) levels and induces cell death with potency comparable to sorafenib [1]. This equipotency, despite the compound's lack of Raf inhibition, confirms that STAT3 inhibition alone is sufficient to recapitulate a key anticancer effect of sorafenib, providing a cleaner pharmacological tool.

STAT3 P-STAT3 Apoptosis

Superior STAT3 Inhibition Potency Conferred by Urea Linker Chemistry

In a systematic structure-activity relationship (SAR) evaluation of sorafenib-derived linkers, urea-linked derivatives, including 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, exhibited greater inhibition against STAT3 activity compared to sulfonamide-linked derivatives [1]. This class-level inference highlights the chemical feature (urea bridge) that underpins the compound's enhanced STAT3-targeted activity.

STAT3 Structure-Activity Relationship SAR

Kinase-Inactive Profile Validated for Pathway-Specific Studies

Multiple independent technical datasheets confirm that 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (SC-1/STAT3-IN-7) does not inhibit kinase activity [1]. This supporting evidence corroborates the primary research finding of absent Raf inhibition and reinforces the compound's utility as a kinase-inactive control for mechanistic studies.

Kinase Profiling Off-Target Effects Chemical Probe

Defined Research Applications for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (SC-1/STAT3-IN-7) Based on Differential Evidence


Selective Deconvolution of STAT3-Mediated Apoptosis in Hepatocellular Carcinoma Models

Based on direct evidence showing equipotent induction of cell death in HCC lines compared to sorafenib but without Raf kinase inhibition, this compound is ideally suited as a pharmacological tool to dissect the specific contribution of STAT3 signaling to apoptosis in liver cancer models [1]. Researchers can use this compound to validate STAT3 as a target and to attribute observed phenotypic changes solely to STAT3 pathway modulation, eliminating the confounding effects of VEGFR/PDGFR/Raf blockade inherent to sorafenib treatment.

Kinase-Independent STAT3 Pathway Interrogation and Positive Control for Novel STAT3 Inhibitor Screening

The validated lack of kinase inhibitory activity [2] makes this compound an optimal reference standard and positive control for high-throughput screening campaigns aimed at discovering novel, direct STAT3 inhibitors. It serves as a benchmark for STAT3 inhibitory potency without triggering kinase-mediated feedback loops or off-target effects, enabling cleaner assay interpretation and hit validation. Its use ensures that candidate compounds are benchmarked against a mechanistically defined STAT3 inhibitor rather than a multikinase agent.

Structure-Activity Relationship (SAR) Studies Focused on Urea-Linker Pharmacophores

The class-level SAR evidence demonstrating superior STAT3 inhibition by urea-linked derivatives over sulfonamide-linked analogs [1] positions this compound as a key reference molecule in medicinal chemistry programs optimizing STAT3 inhibitors. It can be employed as a positive control scaffold for designing next-generation compounds with improved potency or pharmacokinetic properties, while maintaining the critical urea pharmacophore essential for selective STAT3 engagement independent of kinase domains.

Mechanistic Studies of SHP-1-Dependent STAT3 Inactivation Pathways

Vendor-supplied technical documentation and primary literature indicate that this compound induces apoptosis through SHP-1-dependent STAT3 inactivation [1]. This defined mechanism supports its use in focused biochemical and cellular studies aimed at elucidating the role of protein tyrosine phosphatases, specifically SHP-1, in regulating STAT3 dephosphorylation and downstream transcriptional programs. It provides a specific chemical probe to investigate this signaling axis without the complexity of upstream kinase signaling interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.